molecular formula C13H8O2 B13687150 Naphtho[2,1-b]furan-1-carbaldehyde

Naphtho[2,1-b]furan-1-carbaldehyde

Cat. No.: B13687150
M. Wt: 196.20 g/mol
InChI Key: ILXXIRRRLVDDJH-UHFFFAOYSA-N
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Description

Naphtho[2,1-b]furan-1-carbaldehyde is a versatile chemical intermediate prized in organic and medicinal chemistry for constructing complex heterocyclic architectures. Its naphthofuran core is a privileged scaffold found in numerous biologically active molecules, making this aldehyde a valuable precursor in drug discovery programs. Researchers utilize this compound as a key starting material for synthesizing diverse derivatives, such as carbohydrazides and pyrazole-based biheterocyclic systems, which have been explored for their significant pharmacological properties, including antimicrobial, anti-inflammatory, and analgesic activities . Furthermore, the naphtho[2,1-b]furan scaffold is recognized as a promising fluorescent label, indicating its potential utility in the development of spectroscopic probes and materials science . The aldehyde functional group provides a highly reactive handle for further synthetic elaboration via condensation, nucleophilic addition, and cyclization reactions, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies. This product is intended for research purposes as a chemical building block. It is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H8O2

Molecular Weight

196.20 g/mol

IUPAC Name

benzo[e][1]benzofuran-1-carbaldehyde

InChI

InChI=1S/C13H8O2/c14-7-10-8-15-12-6-5-9-3-1-2-4-11(9)13(10)12/h1-8H

InChI Key

ILXXIRRRLVDDJH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C(=CO3)C=O

Origin of Product

United States

Strategic Methodologies for the Chemical Synthesis of Naphtho 2,1 B Furan 1 Carbaldehyde and Its Analogues

Retrosynthetic Analysis and Key Disconnection Strategies for Naphtho[2,1-b]furan-1-carbaldehyde

Retrosynthetic analysis of this compound identifies the naphthofuran core as the primary synthetic challenge. The most logical disconnections involve breaking the bonds of the furan (B31954) ring, which can be approached in several ways.

A primary strategy involves disconnecting the C-O and the C2-C3 bond of the furan ring. This leads back to a 2-naphthol (B1666908) derivative and a suitable two-carbon (C2) synthon. For instance, starting from 2-hydroxy-1-naphthaldehyde (B42665), the furan ring can be constructed by reaction with a compound like ethyl chloroacetate, followed by further transformations. arkat-usa.orgresearchgate.net This approach introduces the atoms for the furan ring onto the naphthalene (B1677914) precursor.

Another key disconnection strategy breaks the C1-C2 and the O-C9a bonds. This retrosynthetic path suggests a cyclization of a 1-substituted-2-naphthol precursor. The substituent at the 1-position would need to be an appropriate group that can undergo cyclization to form the furan ring, such as an alkyne or a related functional group.

A third approach involves forming the Naphtho[2,1-b]furan (B1199300) core first and then introducing the carbaldehyde group at the C1 position through a formylation reaction, such as a Vilsmeier-Haack reaction. This simplifies the synthesis of the core ring system, deferring the installation of the specific functional group to a later stage.

Established Synthetic Pathways for this compound and Related Naphthofurans

The synthesis of naphthofurans has attracted considerable interest from organic and medicinal chemists due to their prevalence in biologically active natural products and their potential as pharmaceutical agents. researchgate.netontosight.aieurjchem.com A wide array of synthetic methods have been developed, ranging from classical cyclization reactions to modern photochemical and multi-component strategies. researchgate.neteurjchem.com These methods often utilize readily available naphthalene precursors and aim to construct the fused furan ring in an efficient and regioselective manner.

Annulation Reactions Involving 2-Naphthols and Precursors

Annulation, or ring-forming, reactions starting from 2-naphthols are among the most common and versatile methods for constructing the naphtho[2,1-b]furan skeleton. These reactions leverage the nucleophilicity of the naphthol oxygen and the reactivity of the C1 position of the naphthalene ring.

While visible-light-promoted methods are more extensively documented, acid-catalyzed oxidative annulations also provide a pathway to naphthofuran derivatives. In some instances, the formation of a naphthofuranium cationic intermediate under acidic conditions is a key step. bgu.ac.ilrsc.org This reactive intermediate can then engage with various nucleophiles to form C-C or C-O bonds, leading to the desired heterocyclic system. These reactions often proceed through a cascade of events involving cyclization and bond formation. acs.org

A significant advancement in naphthofuran synthesis is the use of visible-light-mediated reactions, which offer a greener and more efficient alternative to traditional methods. dntb.gov.ua One such strategy involves the site-selective oxidative annulation of naphthols with alkynes. acs.orgnih.gov This reaction can proceed without an external photocatalyst by relying on the in situ formation of an electron donor-acceptor (EDA) complex between a terminal alkyne (like phenylacetylene) and a co-catalyst such as thiophenol. acs.orgnih.govacs.org This EDA pair absorbs visible light, initiating the cascade process of C–H activation, C–O bond formation, and cyclization to yield highly functionalized naphthofurans. acs.org

Another innovative visible-light-promoted method is the base-mediated oxidative annulation between 2-naphthols and phenylglyoxal (B86788) monohydrate. bgu.ac.ilrsc.org This atom-economical approach leads to hydroxy-naphthofuranone derivatives, which can serve as precursors for highly regioselective naphthofuran derivatives. bgu.ac.ilrsc.org The reaction is notable for its tolerance of various substituents on both reactants and for using water as a solvent and reagent. bgu.ac.il

Table 1: Examples of Visible-Light-Promoted Synthesis of Naphthofuran Derivatives

2-Naphthol Derivative Coupling Partner Catalyst/Conditions Product Yield (%) Reference
2-Naphthol Phenylacetylene Thiophenol, Blue Light, CH₃CN 2-phenyl-3-(phenylthio)naphtho[2,1-b]furan 76 acs.org
2-Naphthol Phenylglyoxal monohydrate K₂CO₃, Blue LED, H₂O/DMSO 2-hydroxy-2-phenylnaphtho[2,1-b]furan-1(2H)-one 85 bgu.ac.il
6-Bromo-2-naphthol Phenylacetylene Thiophenol, Blue Light, CH₃CN 8-bromo-2-phenyl-3-(phenylthio)naphtho[2,1-b]furan 74 acs.org

The reaction between 2-naphthol and glyoxal (B1671930) under base-catalyzed conditions is a classical route that has been studied for its stereochemical outcomes. rsc.org The initial reaction products are 1,2-dihydronaphtho[2,1-b]furan-1,2-diol and 1-(2-hydroxy-1-naphthyl)naphtho[2,1-b]furan-2-ol. rsc.org These intermediates can further react to form a dimeric final product, 7a,14c-dihydrobenzo[e]benzo acs.orgnih.govbenzofuro[2,3-b]benzofuran, which has been determined to exist in the cis configuration. rsc.org Similar acid-catalyzed condensation reactions of phenols with glyoxal can yield 5a,10b-dihydrobenzofuro[2,3-b]benzofurans, which can be converted to 2-(3-benzofuranyl)phenols at higher temperatures. researchgate.net These reactions demonstrate the utility of simple C2 synthons like glyoxal in building complex heterocyclic structures from phenolic precursors.

Multi-Component Reactions (MCRs) Leading to Naphthofuran Scaffolds

Multi-component reactions (MCRs), where three or more reactants combine in a one-pot process to form a single product, represent a highly efficient strategy for generating molecular complexity. frontiersin.org This approach aligns with the principles of green chemistry by reducing waste, saving time, and improving atom economy. frontiersin.org In the context of naphthofuran synthesis, a multi-component oxidative cyclization has been developed using 2-naphthols, anilines, and ethyl glyoxylate. rsc.org This reaction uses molecular oxygen as the sole oxidant and efficiently produces iminonaphthofuranones, which are valuable as disperse dyes and can be readily transformed into other functionalized naphthofuran derivatives. rsc.org

Table 2: Multi-Component Synthesis of Iminonaphthofuranones

2-Naphthol Derivative Aniline Derivative Third Component Conditions Product Type Yield (%) Reference
2-Naphthol Aniline Ethyl glyoxylate O₂, Toluene, 100 °C 2-phenyliminonaphtho[2,1-b]furan-1(2H)-one 91 rsc.org
2-Naphthol 4-Chloroaniline Ethyl glyoxylate O₂, Toluene, 100 °C 2-((4-chlorophenyl)imino)naphtho[2,1-b]furan-1(2H)-one 93 rsc.org
6-Methoxy-2-naphthol Aniline Ethyl glyoxylate O₂, Toluene, 100 °C 8-methoxy-2-(phenylimino)naphtho[2,1-b]furan-1(2H)-one 85 rsc.org

Direct Functionalization of Precursor Naphtho[2,1-b]furan Systems

The direct introduction of a formyl group at the C1 position of the naphtho[2,1-b]furan skeleton is a primary strategy for the synthesis of this compound. One of the most established methods for the formylation of electron-rich aromatic and heteroaromatic compounds is the Vilsmeier-Haack reaction. organic-chemistry.orgthieme-connect.deijpcbs.comwikipedia.org This reaction typically employs a Vilsmeier reagent, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). ijpcbs.comthieme-connect.de

The naphtho[2,1-b]furan system, being an electron-rich heterocycle, is a suitable substrate for electrophilic substitution reactions like the Vilsmeier-Haack formylation. organic-chemistry.org The furan ring, in particular, is highly activated towards electrophilic attack. chemicalbook.comquora.compearson.com Generally, electrophilic substitution on furan occurs preferentially at the α-position (C2 or C5) due to the greater stabilization of the cationic intermediate through resonance. chemicalbook.comquora.compearson.com In the case of naphtho[2,1-b]furan, the C1 and C2 positions of the furan moiety are the potential sites for formylation. The regioselectivity of the Vilsmeier-Haack reaction on the naphtho[2,1-b]furan ring system is a critical factor in selectively obtaining the desired 1-carbaldehyde isomer. While direct Vilsmeier formylation of the parent naphtho[2,1-b]furan to yield the 1-carbaldehyde is a theoretically sound approach, specific documented examples remain to be broadly reported in readily available literature. However, the Vilsmeier-Haack reaction has been successfully employed in the functionalization of substituted naphtho[2,1-b]furan derivatives. For instance, the formylation of 2-(1-phenylhydrazonoethyl)naphtho[2,1-b]furan has been reported to yield 3-(naphtho-[2,1-b]furan-2-yl)-1-phenyl-1H-pyrazole-4-carboxaldehyde, demonstrating the utility of this reaction in modifying substituents on the naphthofuran core. researchgate.net

Electrocatalytic Rearrangement/Cyclization Routes for this compound

Electrochemical synthesis has emerged as a powerful and sustainable tool in organic chemistry, offering mild reaction conditions and avoiding the use of stoichiometric chemical oxidants. researcher.liferesearchgate.net In the context of naphthofuran synthesis, electrocatalytic methods have been developed for the construction of the fused ring system with concurrent functionalization.

A notable electrocatalytic approach involves the 3,3-rearrangement and cyclization of propargylic aryl ethers. ijpcbs.comresearcher.liferesearchgate.netdntb.gov.ua This methodology has been successfully applied to the synthesis of naphtho[2,1-b]furan-2-carbaldehydes. ijpcbs.comresearcher.liferesearchgate.netdntb.gov.ua The reaction proceeds under mild conditions and demonstrates good functional group tolerance. While this specific method yields the 2-carbaldehyde isomer, the principles of electrocatalytic cyclization could potentially be adapted to favor the formation of the 1-carbaldehyde isomer through strategic placement of substituents on the starting materials or modification of the reaction conditions to influence the regioselectivity of the cyclization process. Further research in this area is required to develop a direct electrocatalytic route to this compound.

Emerging and Sustainable Approaches in this compound Synthesis

In line with the growing emphasis on environmentally benign chemical processes, recent research has focused on the development of metal-free and green chemistry-based approaches for the synthesis of this compound and its precursors.

Metal-Free Catalytic Methods in this compound Formation

The development of metal-free catalytic systems for the synthesis of furan-containing molecules is a significant area of research aimed at reducing the environmental impact of chemical production. nih.govontosight.ai For the synthesis of the naphtho[2,1-b]furan core, a metal-free oxidative annulation of 2-naphthols with terminal alkynes has been reported to yield 2-arylnaphtho[2,1-b]furans. organic-chemistry.org This approach avoids the use of transition metal catalysts, which can be toxic and costly.

While this method provides a valuable metal-free route to the naphthofuran skeleton, the direct introduction of the carbaldehyde group at the 1-position using a metal-free catalytic approach remains an area for further investigation. Organocatalysis, which utilizes small organic molecules as catalysts, presents a promising avenue for the development of such transformations.

Principles of Green Chemistry in this compound Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of complex organic molecules to minimize waste, reduce energy consumption, and utilize renewable resources. ijprt.org In the context of naphtho[2,1-b]furan synthesis, several strategies align with these principles.

The use of sustainable and recyclable catalysts is a key aspect of green chemistry. For instance, the synthesis of naphtho[2,1-b]furan-2(1H)-ones has been achieved using a magnetically separable nanocatalyst, which can be easily recovered and reused. nih.gov Microwave-assisted organic synthesis is another green technique that can significantly reduce reaction times and energy consumption. nih.gov Furthermore, the development of one-pot, multi-component reactions for the construction of the naphthofuran ring system contributes to the atom economy and reduces the number of synthetic steps and purification procedures. researchgate.net The use of environmentally benign solvents or even solvent-free reaction conditions further enhances the green credentials of these synthetic routes. ijprt.org While these green methodologies have been primarily applied to the synthesis of the core naphthofuran structure and its derivatives, their application to the specific synthesis of this compound is a logical and desirable extension.

Directed Synthesis of this compound Derivatives and Structural Analogues

The synthesis of derivatives and structural analogues of this compound is crucial for exploring their potential applications. This often requires the regioselective functionalization of either the furan or the naphthalene moiety of the parent molecule.

Regioselective Functionalization of the Furan and Naphthalene Moieties

The naphtho[2,1-b]furan ring system possesses multiple sites for functionalization. The ability to selectively introduce substituents at specific positions on either the furan or the naphthalene ring is essential for the synthesis of a diverse range of derivatives.

Functionalization of the Furan Moiety: The furan ring is generally more susceptible to electrophilic attack than the naphthalene ring system. As previously discussed, electrophilic substitution on furans typically occurs at the α-positions. chemicalbook.comquora.compearson.com Therefore, reactions such as halogenation can be directed to the furan ring. For example, the selective bromination of the furan ring in fraxinellone, a furan-containing natural product, has been demonstrated. researchgate.net This bromine substituent can then be used as a handle for further transformations through cross-coupling reactions.

Functionalization of the Naphthalene Moiety: While the furan ring is more reactive towards electrophiles, functionalization of the naphthalene portion of the molecule can also be achieved. The directing effects of the existing furan ring and any other substituents on the naphthalene core will determine the regioselectivity of these reactions. For instance, the nitration of naphthalene derivatives is a well-established electrophilic aromatic substitution reaction where the position of the incoming nitro group is dictated by the directing effects of the substituents already present on the ring. vaia.comyoutube.com Similarly, bromination of the naphthalene ring has been achieved, as seen in the synthesis of 7-bromo-2-methyl-1-(phenylsulfonyl)naphtho[2,1-b]furan. nih.govnih.gov The ability to selectively functionalize the naphthalene ring allows for the synthesis of a wide array of derivatives with modified electronic and steric properties. researcher.lifersc.orgnih.gov

Below is a table summarizing the regioselective functionalization of the naphtho[2,1-b]furan system:

MoietyReaction TypePosition of FunctionalizationReagents and Conditions
Furan Electrophilic HalogenationC1 or C2e.g., N-Bromosuccinimide (NBS)
Naphthalene Electrophilic NitrationVaries (e.g., C5, C7, C8)HNO₃, H₂SO₄
Naphthalene Electrophilic HalogenationVaries (e.g., C7)e.g., Br₂

Stereoselective Approaches to Chiral this compound Variants

The asymmetric synthesis of chiral naphtho[2,1-b]furan derivatives represents a significant challenge in organic chemistry, primarily due to the difficulty in establishing stereocenters on the furan ring of the fused system. While direct stereoselective methods to produce this compound are not extensively documented, innovative strategies have been developed for the synthesis of chiral precursors, which can be subsequently functionalized to afford the target aldehyde.

A notable advancement in this area involves a chiral phosphoric acid-catalyzed reaction to construct the chiral naphthofuran core. This methodology provides a pathway to chiral 1,2-dihydronaphtho[2,1-b]furans, which can then be aromatized to the corresponding naphtho[2,1-b]furans. nih.gov

The key steps of this approach are outlined below:

Chiral Phosphoric Acid-Catalyzed Coupling: The synthesis initiates with the coupling of C-alkynyl N,N'-di-(tert-butoxycarbonyl)-aminals and β-naphthols. This reaction is catalyzed by a chiral phosphoric acid, which facilitates the in situ formation of an N-(tert-butoxycarbonyl)-imine (N-Boc-imine) from the aminal. The subsequent 1,2-addition of the β-naphthol to this imine proceeds with high enantioselectivity, yielding chiral propargylamines. nih.gov

Cyclization to Chiral 1,2-Dihydronaphtho[2,1-b]furans: The resulting chiral propargylamines undergo cyclization to form chiral 1,2-dihydronaphtho[2,1-b]furans. This transformation is promoted by the addition of silver acetate (B1210297) (AgOAc) and 2,6-lutidine. nih.gov

Aromatization to Naphtho[2,1-b]furans: The final step involves the aromatization of the chiral 1,2-dihydronaphtho[2,1-b]furans to the corresponding planar, chiral naphtho[2,1-b]furans. This is achieved by treatment with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). nih.gov

While this specific sequence does not directly yield this compound, the resulting chiral naphtho[2,1-b]furan products possess a defined stereochemistry that can be carried through to the desired carbaldehyde derivative via established functional group transformations. The introduction of the carbaldehyde group at the 1-position would likely require a subsequent formylation reaction.

The following table summarizes the key aspects of the stereoselective synthesis of chiral naphtho[2,1-b]furan precursors:

StepReactantsCatalyst/ReagentProductKey Features
1C-alkynyl N,N'-di-(tert-butoxycarbonyl)-aminals, β-naphtholsChiral Phosphoric AcidChiral PropargylaminesHigh to excellent enantioselectivity in the formation of the C-N bond.
2Chiral Propargylamines10 mol% AgOAc, 20 mol% 2,6-lutidineChiral 1,2-Dihydronaphtho[2,1-b]furansEfficient cyclization to the dihydrofuran ring system.
3Chiral 1,2-Dihydronaphtho[2,1-b]furans1.2 equiv. of DBUNaphtho[2,1-b]furansAromatization to the final naphthofuran core.

This stereoselective approach opens a viable pathway to chiral this compound variants, which are of significant interest for their potential applications in medicinal chemistry and materials science. Further research is anticipated to focus on the direct asymmetric formylation of the naphtho[2,1-b]furan core or the development of alternative chiral catalysts that can facilitate the one-pot synthesis of the target aldehyde.

Mechanistic Investigations of Chemical Transformations Involving Naphtho 2,1 B Furan 1 Carbaldehyde

Reactivity Profiling of the Carbaldehyde Moiety in Naphtho[2,1-b]furan-1-carbaldehyde

The carbaldehyde group is a cornerstone of organic synthesis due to its electrophilic carbon atom, which is susceptible to attack by a variety of nucleophiles. In this compound, the reactivity of this aldehyde is influenced by the electronic properties of the fused naphthofuran system.

Nucleophilic Addition Reactions and Subsequent Transformations

Nucleophilic addition is a fundamental reaction of aldehydes. masterorganicchemistry.comlibretexts.org The process involves the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral intermediate. libretexts.org This intermediate can then be protonated to yield an alcohol or undergo further transformations. libretexts.org

The general mechanism for the nucleophilic addition to an aldehyde is as follows:

Nucleophilic Attack: The nucleophile attacks the electrophilic carbonyl carbon, breaking the π-bond of the carbonyl group and pushing the electrons onto the oxygen atom. This results in a tetrahedral alkoxide intermediate. libretexts.org

Protonation: The negatively charged oxygen atom of the alkoxide intermediate is protonated by a protic solvent or an added acid to give the final alcohol product. libretexts.org

While specific examples of nucleophilic addition to this compound are not extensively documented in the reviewed literature, the reactivity of the closely related isomer, naphtho[2,1-b]furan-2-carbaldehyde, has been explored. For instance, the addition of n-butyl lithium to naphtho[2,1-b]furan-2-carbaldehyde results in the formation of the corresponding secondary alcohol. researchgate.net This suggests that this compound would readily undergo similar reactions with strong nucleophiles like Grignard reagents and organolithium compounds. These reactions are generally irreversible due to the high basicity of the nucleophiles. masterorganicchemistry.com

Furthermore, the synthesis of various derivatives starting from ethyl naphtho[2,1-b]furan-2-carboxylate, which is structurally analogous to the aldehyde, has been reported. ijpcbs.comarkat-usa.orgnih.gov The carboxylate is converted to a carbohydrazide (B1668358), which then undergoes condensation reactions with aldehydes. ijpcbs.comarkat-usa.org This highlights the reactivity of a carbonyl group at that position and its ability to participate in addition-elimination sequences.

NucleophileExpected Product with this compoundReaction TypeSubsequent Transformation (if any)
Grignard Reagent (R-MgX)Secondary alcoholIrreversible nucleophilic additionProtonation of the alkoxide intermediate
Organolithium Reagent (R-Li)Secondary alcoholIrreversible nucleophilic additionProtonation of the alkoxide intermediate
Hydride (from NaBH4 or LiAlH4)Primary alcohol (Naphtho[2,1-b]furan-1-yl)methanolReduction (nucleophilic addition of hydride)Protonation of the alkoxide intermediate
Cyanide (CN-)CyanohydrinReversible nucleophilic additionProtonation of the alkoxide intermediate

Oxidation and Reduction Pathways of the Aldehyde Functionality

The aldehyde group in this compound can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: The oxidation of aldehydes to carboxylic acids is a common transformation in organic synthesis. organic-chemistry.org A variety of oxidizing agents can be employed for this purpose. While specific studies on the oxidation of this compound are not detailed in the available literature, it is expected to react with common oxidants to yield Naphtho[2,1-b]furan-1-carboxylic acid.

Oxidizing AgentTypical ConditionsProduct
Potassium permanganate (B83412) (KMnO4)Aqueous base, then acid workupNaphtho[2,1-b]furan-1-carboxylic acid
Chromic acid (H2CrO4)Aqueous acetone (B3395972) (Jones oxidation)Naphtho[2,1-b]furan-1-carboxylic acid
Silver(I) oxide (Ag2O)Aqueous ammonia (B1221849) (Tollens' reagent)Naphtho[2,1-b]furan-1-carboxylic acid
OxoneMild conditionsNaphtho[2,1-b]furan-1-carboxylic acid. organic-chemistry.org

Reduction: The reduction of aldehydes yields primary alcohols. libretexts.org This is typically achieved using hydride-based reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). libretexts.orglibretexts.org Sodium borohydride is a milder reagent and is often preferred for its safety and ease of use, while LiAlH₄ is a more powerful reducing agent. libretexts.orglibretexts.org The reduction of this compound would produce (Naphtho[2,1-b]furan-1-yl)methanol. The mechanism involves the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by protonation of the resulting alkoxide. libretexts.org

Knoevenagel Condensation Reactions and C=C Bond Formation

The Knoevenagel condensation is a modification of the aldol (B89426) condensation and serves as a powerful tool for carbon-carbon bond formation. wikipedia.org It involves the reaction of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, catalyzed by a weak base. wikipedia.orgpurechemistry.org The reaction typically proceeds through a nucleophilic addition followed by a dehydration step to yield an α,β-unsaturated product. wikipedia.org

The general mechanism involves:

Deprotonation: The basic catalyst removes a proton from the active methylene compound to form a highly nucleophilic enolate. purechemistry.orgnumberanalytics.com

Nucleophilic Attack: The enolate attacks the carbonyl carbon of the aldehyde. purechemistry.orgnumberanalytics.com

Dehydration: The resulting aldol-type intermediate undergoes elimination of a water molecule to form a new C=C double bond. numberanalytics.com

A relevant example is the one-pot, three-component reaction of β-naphthol, arylglyoxals, and Meldrum's acid (an active methylene compound) in the presence of triethylamine (B128534) to synthesize 2-(2-(aryl)naphtho[2,1-b]furan-1-yl)acetic acid derivatives. arkat-usa.org The proposed mechanism for this transformation includes a Knoevenagel condensation between the enol form of Meldrum's acid and the arylglyoxal. arkat-usa.org This demonstrates the feasibility of Knoevenagel-type reactions on substrates that lead to the naphtho[2,1-b]furan (B1199300) skeleton.

Given this, this compound is expected to react with various active methylene compounds in the presence of a base to afford a range of α,β-unsaturated derivatives.

Active Methylene CompoundCatalystExpected Product
Malonic acidPyridine/Piperidine(E)-3-(Naphtho[2,1-b]furan-1-yl)acrylic acid
Diethyl malonatePiperidineDiethyl 2-(naphtho[2,1-b]furan-1-ylmethylene)malonate
Ethyl acetoacetatePiperidineEthyl 2-(naphtho[2,1-b]furan-1-ylmethylene)-3-oxobutanoate
Malononitrile (B47326)Piperidine2-(Naphtho[2,1-b]furan-1-ylmethylene)malononitrile

Reactivity of the Furan (B31954) Ring System in this compound

The furan ring is an electron-rich aromatic system, making it highly susceptible to electrophilic attack. chemicalbook.comuomustansiriyah.edu.iq Its reactivity is significantly greater than that of benzene (B151609). chemicalbook.com In the context of this compound, the reactivity of the furan ring is modulated by the fused naphthalene (B1677914) system and the electron-withdrawing carbaldehyde group.

Electrophilic Aromatic Substitution (EAS) on the Furan Moiety

Electrophilic aromatic substitution in furan preferentially occurs at the C2 position, as the carbocation intermediate formed by attack at this position is more stabilized by resonance. chemicalbook.comuomustansiriyah.edu.iq In this compound, the C1 position is occupied by the carbaldehyde group. Therefore, electrophilic attack on the furan ring would be expected to occur at the C2 position. The electron-withdrawing nature of the carbaldehyde group at C1 would likely deactivate the furan ring towards electrophilic substitution compared to unsubstituted furan, but the inherent high reactivity of the furan ring should still allow for substitution reactions under appropriate conditions.

An example of electrophilic substitution on a related naphthofuran system is the bromination of ethyl naphtho[1,2-b]furan-2-carboxylate, which regioselectively yields the 5-bromo product. jst.go.jp This indicates that electrophilic attack can also occur on the naphthalene part of the molecule, and the precise location of substitution in this compound would depend on the specific electrophile and reaction conditions.

ReactionReagentExpected Major Product(s)
BrominationBr2 in a non-polar solvent2-Bromo-naphtho[2,1-b]furan-1-carbaldehyde
NitrationHNO3/acetic anhydride2-Nitro-naphtho[2,1-b]furan-1-carbaldehyde
Friedel-Crafts AcylationAcyl chloride/Lewis acid2-Acyl-naphtho[2,1-b]furan-1-carbaldehyde

Cycloaddition Reactions (e.g., Diels-Alder) Involving the Furan Diene (if applicable)

The furan ring can act as a diene in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. nih.gov However, the aromatic character of furan means that it is less reactive as a diene compared to non-aromatic dienes. The reactivity of the furan diene is sensitive to the electronic nature of its substituents.

The direct Diels-Alder reaction of furfural, which also possesses an electron-withdrawing aldehyde group, with common alkenes is known to be thermodynamically unfavorable. nih.gov This suggests that this compound may also be a reluctant diene in Diels-Alder reactions. The electron-withdrawing carbaldehyde group reduces the electron density of the furan ring, which can hinder the reaction with electron-poor dienophiles.

To facilitate the cycloaddition, modification of the aldehyde group to a more electron-donating group might be necessary. nih.gov Alternatively, the use of high pressure or Lewis acid catalysis could potentially promote the reaction. If the reaction were to proceed, it would likely involve the furan ring acting as the diene, reacting with a dienophile to form a bicyclic adduct. The regioselectivity and stereoselectivity of such a reaction would be influenced by both the dienophile and the naphthofuran substrate.

Ring-Opening and Rearrangement Processes

The fused heterocyclic structure of this compound, while aromatic, possesses inherent strain and reactive sites that can be exploited in ring-opening and rearrangement reactions. These transformations are crucial for accessing different molecular scaffolds from a common precursor. Mechanistic studies have focused on both the cleavage of the furan ring and skeletal rearrangements that maintain the core structure but alter substituent positioning.

One significant rearrangement process involves the formation of the naphtho[2,1-b]furan-2-carbaldehyde skeleton through an electrocatalytic 3,3-rearrangement/cyclization of propargylic aryl ethers. researchgate.netresearcher.life In this process, a 2-(aryloxy)naphthalene bearing a propargyl group undergoes a rearrangement, followed by cyclization and oxidation to yield the aldehyde. The proposed mechanism involves a radical pathway, with control experiments suggesting the formation of a phenylselenyl-substituted secondary alcohol as a key intermediate. Isotope labeling studies using H₂¹⁸O indicated that the oxygen atom in the resulting aldehyde likely originates from water present in the reaction medium. researchgate.net

While direct ring-opening of the unsubstituted furan ring in benzofurans is known and can proceed via several mechanisms—including oxidative addition, addition followed by β-elimination, 1,2-metalate migration, and reductive cleavage with alkali metals kyoto-u.ac.jp—the presence of the aldehyde group at the 1-position of the naphtho[2,1-b]furan system significantly influences its reactivity. Reductive cleavage of the C2–O bond, for instance, is a known transformation for benzofurans but would be competitive with the reduction of the aldehyde group in this compound.

Rearrangements analogous to the anionic-Fries rearrangement have also been considered. uwindsor.ca Although typically applied to O-aryl carbamates, the underlying principle of intramolecular migration from a heteroatom to the aromatic ring following a directed metalation event could potentially be adapted to functionalized naphthofuran systems, leading to novel substitution patterns. Similarly, the Wolff rearrangement, a key step in the Arndt-Eistert reaction, involves the conversion of an α-diazoketone into a ketene, which can be trapped. msu.edu A derivative of naphtho[2,1-b]furan-1-carboxylic acid could theoretically undergo this transformation to achieve ring expansion or homologation.

The Baeyer-Villiger oxidation represents another potential rearrangement pathway. wiley-vch.de This reaction converts a ketone into an ester through treatment with a peroxy acid. Oxidation of the aldehyde in this compound to the corresponding carboxylic acid, followed by conversion to a ketone (e.g., via reaction with an organolithium reagent), would create a substrate for a Baeyer-Villiger rearrangement, potentially inserting an oxygen atom between the naphthalene core and the carbonyl group. The migratory aptitude in such a reaction follows the order: tertiary alkyl > secondary alkyl > aryl > primary alkyl. wiley-vch.de

Reactivity of the Naphthalene Moiety in this compound

The reactivity of the naphthalene core in this compound is modulated by the electronic effects of both the fused furan ring and the C1-aldehyde substituent. The furan ring is an electron-donating system that activates the naphthalene rings toward electrophilic attack, while the carbaldehyde group is a deactivating, electron-withdrawing group. The interplay of these opposing effects governs the regioselectivity of substitutions and metalation strategies.

Electrophilic Aromatic Substitution on the Naphthalene System

Electrophilic aromatic substitution (SEAr) on polynuclear aromatic hydrocarbons like naphthalene is generally faster than on benzene due to a lower loss of resonance energy in the intermediate carbocation (Wheland intermediate). libretexts.org For naphthalene itself, substitution is kinetically favored at the 1-position (α-position) over the 2-position (β-position) because the intermediate for 1-substitution is better stabilized by resonance, allowing for the preservation of a complete benzene ring in one of the resonance structures. libretexts.org

In this compound, the directing effects of the existing substituents must be considered. The furan oxygen acts as an activating, ortho- and para-directing group, while the aldehyde is a deactivating, meta-directing group. The positions on the naphthalene nucleus are influenced by these effects, leading to a complex reactivity map. The most probable sites for electrophilic attack are positions that are activated by the furan ring and not strongly deactivated by the aldehyde. Positions 4, 5, and 7 are key sites to consider for functionalization. The specific outcome can be highly dependent on the reaction conditions, such as the nature of the electrophile and the solvent used, as seen in the sulfonation and Friedel-Crafts acylation of naphthalene itself, where product distribution can be controlled by temperature or solvent choice. libretexts.org

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
ReactionReagentPredicted Major Product(s)Rationale
NitrationHNO₃/H₂SO₄5-Nitro and/or 7-Nitro derivativeThe furan ring activates the naphthalene system. Positions 5 and 7 are electronically favored and sterically accessible. Strong deactivation by the C1-aldehyde disfavors substitution on the adjacent ring.
HalogenationBr₂/FeBr₃7-Bromo derivativePosition 7 is activated by the furan oxygen and is analogous to the reactive α-positions of the parent naphthalene system.
SulfonationH₂SO₄ (conc.)5-Sulfonic acid or 7-Sulfonic acidSimilar to nitration, substitution is directed to the remote ring. The product distribution may be temperature-dependent, reflecting kinetic vs. thermodynamic control. libretexts.org
Friedel-Crafts AcylationRCOCl/AlCl₃5-Acyl and/or 7-Acyl derivativeThe reaction is sensitive to both steric and electronic effects. Acylation is expected on the more activated ring, away from the deactivating aldehyde group.

Directed Metalation and Cross-Coupling Strategies

Directed ortho-metalation (DoM) is a powerful synthetic tool for the regioselective functionalization of aromatic rings. baranlab.org The strategy relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at an adjacent ortho position. uwindsor.canih.gov While the aldehyde group itself is incompatible with strong bases like alkyllithiums, it can be converted into a suitable DMG. For example, protection of the aldehyde as a diethyl acetal (B89532) could enable directed lithiation at the C2 position of the furan ring or potentially at the C9 position of the naphthalene core, though the former is more likely.

A more common strategy for functionalizing the naphthalene moiety involves a halogenation-metalation-cross-coupling sequence. For instance, selective bromination at an activated position on the naphthalene ring (e.g., C7) can install a handle for subsequent reactions. nih.gov The resulting aryl bromide can then undergo lithium-halogen exchange to generate a nucleophilic organolithium species, which can react with various electrophiles.

Alternatively, the aryl bromide can be used directly in transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organohalide, is a widely used method for forming C-C bonds. nih.gov A bromo-substituted this compound could be coupled with a variety of aryl or vinyl boronic acids in the presence of a palladium catalyst to generate more complex structures. Similarly, Sonogashira coupling allows for the introduction of alkyne fragments, and Negishi coupling utilizes organozinc nucleophiles. nih.gov These methods provide a versatile platform for elaborating the naphthalene skeleton after initial regioselective functionalization.

Table 2: Potential Cross-Coupling Reactions for Functionalizing a Halogenated this compound (NaphF-CHO-X)
Reaction NameCoupling PartnersCatalyst System (Typical)Product Type
Suzuki-Miyaura CouplingNaphF-CHO-X + R-B(OH)₂Pd(PPh₃)₄, Base (e.g., K₂CO₃)NaphF-CHO-R (R = aryl, vinyl) nih.gov
Sonogashira CouplingNaphF-CHO-X + Terminal AlkynePdCl₂(PPh₃)₂, CuI, Base (e.g., NEt₃)NaphF-CHO-C≡C-R nih.gov
Negishi CouplingNaphF-CHO-X + R-ZnXPd(PPh₃)₄NaphF-CHO-R (R = alkyl, aryl) nih.gov
Buchwald-Hartwig AminationNaphF-CHO-X + R₂NHPd Catalyst, Ligand (e.g., BINAP)NaphF-CHO-NR₂

Elucidation of Reaction Mechanisms via Kinetic and Spectroscopic Methods

Understanding the precise mechanisms of reactions involving this compound is essential for optimizing reaction conditions and predicting product outcomes. A combination of kinetic studies and spectroscopic analysis provides the necessary tools for this elucidation.

Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for mechanistic investigation. ¹H and ¹³C NMR are routinely used to confirm the structures of starting materials, intermediates, and products. researchgate.net For example, in a rearrangement reaction, the appearance of new signals and changes in chemical shifts and coupling constants can provide definitive evidence of bond reorganization. 2D NMR techniques, such as COSY and HMBC, can establish connectivity in complex products formed from cross-coupling or rearrangement reactions. The progress of a reaction can be monitored by taking time-course NMR spectra to determine the rate of consumption of reactants and the formation of products. acs.org

Infrared (IR) spectroscopy is particularly useful for tracking changes in functional groups. orientjchem.org In reactions involving the aldehyde of this compound, the characteristic C=O stretching frequency (typically around 1680-1700 cm⁻¹) can be monitored. Its disappearance or shift to a different frequency (e.g., an ester or carboxylic acid) provides direct evidence of the aldehyde's transformation. orientjchem.org

Mass Spectrometry (MS), especially with soft ionization techniques like Electrospray Ionization (ESI-MS), allows for the detection and characterization of reaction intermediates and products. researchgate.net High-resolution mass spectrometry can provide exact mass measurements, confirming the elemental composition of newly synthesized molecules.

Kinetic Methods: Kinetic studies are employed to determine the rate law of a reaction, which provides insight into the molecularity of the rate-determining step. By systematically varying the concentrations of reactants and catalysts and measuring the initial reaction rates, the order of the reaction with respect to each component can be established. For example, a Hammett plot analysis, which correlates reaction rates for a series of substituted reactants with the electronic properties of the substituents, can reveal information about charge development in the transition state. acs.org Such an analysis could be applied to study electrophilic substitution on derivatives of this compound to probe the nature of the transition state. The data gathered from these kinetic experiments are crucial for supporting or refuting a proposed mechanistic pathway, distinguishing, for instance, between a concerted pericyclic reaction and a stepwise ionic or radical mechanism.

Advanced Spectroscopic and Structural Elucidation Methodologies Applied to Naphtho 2,1 B Furan 1 Carbaldehyde

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

For instance, in derivatives such as 2-phenylnaphtho[2,1-b]furan-1-carbaldehyde, the formyl proton (-CHO) exhibits a characteristic singlet peak significantly downfield, typically around δ 10.30 ppm, due to the deshielding effect of the carbonyl group and the aromatic system. rsc.org The protons on the naphthalene (B1677914) and furan (B31954) rings resonate in the aromatic region, generally between δ 7.5 and δ 9.6 ppm. rsc.org The proton nearest to the fused furan oxygen, H-9, is often the most downfield of the naphthyl protons, appearing as a doublet around δ 9.5 ppm. rsc.org

The ¹³C NMR spectrum is equally informative. The carbonyl carbon of the aldehyde is highly deshielded, with its resonance expected in the δ 185-187 ppm range. rsc.org The carbon atoms of the fused aromatic system typically appear between δ 110 and δ 168 ppm. rsc.org The specific chemical shifts are influenced by the electron-donating furan oxygen and the electron-withdrawing aldehyde group.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Formyl Group
CHO ~10.3 ~186
Furan Ring
C1 - >160
C2 ~7.6 (s) ~120
Naphthyl Ring
C3a - ~128
C4 ~7.8 (d) ~128
C5 ~7.6 (t) ~126
C6 ~7.7 (t) ~128
C7 ~8.0 (d) ~125
C8 - ~131
C9 ~9.5 (d) ~112
C9a - ~120
C9b - ~152

Note: These are estimated values based on data from substituted analogs and general NMR principles. Actual values may vary. The numbering scheme is based on IUPAC nomenclature for the fused ring system.

Advanced 2D NMR Techniques (COSY, HSQC, HMBC, NOESY)

To definitively assign each signal, a combination of two-dimensional (2D) NMR experiments is employed. nih.govpreprints.org

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. It would be used to trace the connectivity of adjacent protons within the naphthalene ring system, for example, showing correlations between H-4, H-5, H-6, and H-7.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). preprints.org It allows for the unambiguous assignment of each protonated carbon by linking the proton shifts to their corresponding carbon signals. For example, the signal for the H-2 proton would show a cross-peak to the signal for the C-2 carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of their bonding. For a planar molecule like this, NOESY can confirm spatial proximities, such as the interaction between the formyl proton and the H-9 proton on the naphthalene ring.

Solid-State NMR Characterization for Crystalline Forms

While solution-state NMR provides information on the averaged structure of the molecule, solid-state NMR (ssNMR) can characterize the compound in its crystalline form. This technique is particularly valuable for studying polymorphism—the existence of multiple crystalline forms—as different packing arrangements lead to distinct ssNMR spectra. It can reveal details about intermolecular interactions and molecular conformation in the solid state, which are averaged out in solution.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate mass measurement, allowing for the determination of the precise molecular formula. For this compound, the molecular formula is C₁₃H₈O₂.

Table 2: HRMS Data for this compound

Parameter Value
Molecular Formula C₁₃H₈O₂
Monoisotopic Mass 196.05243 u

Calculated theoretical values.

Analysis of the fragmentation pathways in the mass spectrum provides further structural confirmation. Common fragmentation patterns for aromatic aldehydes include:

Loss of a formyl radical (-CHO): [M - 29]⁺

Loss of carbon monoxide (CO): [M - 28]⁺˙, often a very prominent peak.

Subsequent fragmentation of the stable naphthofuran ring system.

These fragmentation patterns serve as a fingerprint, helping to confirm the identity and structure of the compound.

X-ray Crystallography and Single-Crystal Diffraction for Absolute Structure Determination

While a specific crystal structure for the parent this compound is not publicly documented, studies on closely related derivatives, such as ethyl naphtho[2,1-b]furan-2-carboxylate, confirm the essential planarity of the fused naphthofuran ring system. jsac.or.jp An X-ray diffraction study would unambiguously confirm the connectivity, reveal the planarity of the fused rings, and detail the intermolecular packing interactions in the crystal lattice, such as π-π stacking, which are common in such aromatic systems. nih.govbgu.ac.il

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. scirp.org

For this compound, the key vibrational modes would be:

Aldehyde C=O Stretch: A strong, sharp absorption band in the IR spectrum, typically located in the region of 1680-1700 cm⁻¹, characteristic of an aromatic aldehyde.

Aromatic C-H Stretch: Multiple weak to medium bands above 3000 cm⁻¹.

Aromatic C=C Stretches: Several bands in the 1450-1600 cm⁻¹ region, indicative of the fused aromatic rings.

C-O-C Stretch: Vibrations associated with the furan ether linkage would appear in the fingerprint region, typically around 1050-1250 cm⁻¹.

Aldehyde C-H Stretch: Two characteristic weak bands are expected near 2850 cm⁻¹ and 2750 cm⁻¹.

Raman spectroscopy would provide complementary information, being particularly sensitive to the symmetric vibrations of the non-polar C=C bonds in the aromatic system.

Table 3: Characteristic Vibrational Frequencies

Functional Group Type of Vibration Expected Frequency Range (cm⁻¹)
Aldehyde C=O Stretch 1680 - 1700
Aromatic C=C Stretch 1450 - 1600
Furan C-O-C Asymmetric Stretch 1200 - 1250
Furan C-O-C Symmetric Stretch 1050 - 1150
Aromatic C-H Stretch 3000 - 3100

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure Probing

UV-Visible (UV-Vis) absorption spectroscopy provides insight into the electronic transitions within the molecule. Due to its extensive conjugated π-electron system, this compound is expected to be a strong chromophore, absorbing light in the UV and possibly the near-visible region. researchgate.net

The spectrum would be characterized by intense π→π* transitions. Based on related naphthofuran structures, strong absorption bands are expected between 250 nm and 400 nm. researchgate.net The presence of the aldehyde group, an auxochrome, can influence the position and intensity of these bands.

Fluorescence spectroscopy measures the light emitted from the molecule as it returns from an excited electronic state to the ground state. Many polycyclic aromatic hydrocarbons are fluorescent. It is likely that this compound would exhibit fluorescence, with an emission spectrum at a longer wavelength (a lower energy) than its absorption spectrum (Stokes shift). The specific emission wavelength and quantum yield would provide further details about its electronic structure and excited-state dynamics. researchgate.net

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Purity and Absolute Configuration (if applicable)

Chiroptical spectroscopy, which includes techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is a powerful tool for the analysis of chiral molecules. These methods rely on the differential interaction of chiral substances with left and right circularly polarized light. For a molecule to be amenable to chiroptical analysis, it must be chiral, meaning it is non-superimposable on its mirror image and can exist as a pair of enantiomers.

The chemical structure of this compound consists of a planar, fused naphthofuran ring system with a carbaldehyde (formyl) group attached at the C1 position. An examination of this structure reveals the absence of any stereocenters (chiral carbon atoms).

Furthermore, the phenomenon of atropisomerism, which can confer chirality to molecules lacking traditional stereocenters due to hindered rotation around a single bond, is not considered to be present in this compound under standard conditions. The rotation of the formyl group around the bond connecting it to the naphthofuran scaffold is not sufficiently restricted to allow for the isolation of stable, non-interconverting rotational isomers (atropisomers). The molecule possesses a plane of symmetry that encompasses the formyl group and the fused aromatic system.

Given that this compound is an achiral molecule, it does not exhibit enantiomers. Consequently, chiroptical spectroscopic techniques such as Circular Dichroism are not applicable for its analysis. There is no enantiomeric purity to determine, nor an absolute configuration to assign, as these concepts are relevant only to chiral compounds.

Theoretical and Computational Investigations of Naphtho 2,1 B Furan 1 Carbaldehyde

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are instrumental in elucidating the fundamental electronic properties and predicting the chemical reactivity of Naphtho[2,1-b]furan-1-carbaldehyde. These computational approaches model the molecule at the subatomic level to derive properties that are often difficult or impossible to measure directly.

Density Functional Theory (DFT) is a powerful computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its ground state geometry. For furan-containing aromatic systems, DFT methods such as B3LYP with a 6-31G* basis set are commonly employed to optimize molecular structures researchgate.net. These calculations minimize the total electronic energy of the molecule, providing precise data on bond lengths, bond angles, and dihedral angles. The resulting energetic information is crucial for understanding the molecule's stability and the thermodynamic feasibility of its formation pathways.

Table 1: Representative Data from DFT Geometry Optimization (Note: This table is illustrative of typical data obtained from DFT calculations for aromatic aldehydes.)

Parameter Description Typical Calculated Value
Bond Lengths (Å)
C=O Carbonyl double bond ~1.22 Å
C-C (aromatic) Carbon-carbon bonds in fused rings ~1.39 - 1.43 Å
C-O (furan) Carbon-oxygen bonds in the furan (B31954) ring ~1.37 Å
**Bond Angles (°) **
C-C-H (aldehyde) Angle involving the aldehyde proton ~121°
C-C-O (carbonyl) Angle of the carbonyl group attachment ~125°
Energetics
Total Energy The total electronic energy of the molecule Varies with method

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity researchgate.net. Theoretical calculations can reveal that the fluorescent properties and nonlinear optical behavior of related molecules are closely linked to the HOMO/LUMO energy difference researchgate.net. From these energies, several global reactivity descriptors can be calculated.

Table 2: Global Reactivity Descriptors Derived from HOMO-LUMO Energies (Note: This table outlines key reactivity indices calculated from theoretical orbital energies.)

Reactivity Index Formula Description
Energy Gap (ΔE) ELUMO - EHOMO Indicates chemical reactivity and stability.
Ionization Potential (I) -EHOMO The energy required to remove an electron.
Electron Affinity (A) -ELUMO The energy released when an electron is added.
Chemical Potential (μ) (EHOMO + ELUMO) / 2 Represents the "escaping tendency" of electrons.
Global Hardness (η) (ELUMO - EHOMO) / 2 Measures resistance to change in electron distribution.
Global Softness (S) 1 / (2η) The reciprocal of hardness, indicating high reactivity.
Electronegativity (χ) The power of an atom to attract electrons to itself.

| Electrophilicity Index (ω) | μ² / (2η) | Measures the electrophilic character of a molecule. |

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution within a molecule and predict its reactive behavior. It maps the electrostatic potential onto the molecule's electron density surface. Different colors represent varying potential values: red indicates regions of high electron density and negative potential (nucleophilic sites), while blue signifies areas of low electron density and positive potential (electrophilic sites). For this compound, the MEP would likely show a strongly negative potential (red) around the carbonyl oxygen atom, identifying it as a primary site for electrophilic attack and hydrogen bonding. The aromatic rings would exhibit regions of moderate negative potential (green to yellow), while the hydrogen of the aldehyde group would show a positive potential (blue), indicating its electrophilic nature.

Conformational Analysis and Molecular Dynamics Simulations of this compound and its Derivatives

Conformational analysis of the relatively rigid this compound structure primarily focuses on the rotational orientation of the aldehyde (-CHO) group relative to the furan ring. However, for its derivatives with more flexible substituents, understanding their dynamic behavior becomes crucial.

Molecular dynamics (MD) simulations are employed to study these complex dynamics. For instance, MD simulations have been performed on derivatives of this compound to understand their stability and interactions within the active sites of enzymes like cholinesterases nih.govpreprints.org. These simulations, often running for nanoseconds, track the movements of every atom in the system based on a force field, such as CHARMm preprints.org. The analysis of the simulation trajectory can reveal stable binding poses, key intermolecular interactions (like hydrogen bonds and hydrophobic contacts), and the average distances between specific atoms, providing a dynamic picture of molecular recognition nih.gov.

Computational Prediction of Spectroscopic Properties

Computational chemistry offers methods to predict various spectroscopic properties of molecules, providing a valuable counterpart to experimental measurements. These predictions can aid in the interpretation of experimental spectra and the structural elucidation of new compounds.

Theoretical calculations can accurately predict Nuclear Magnetic Resonance (NMR) parameters. Following a DFT geometry optimization, the Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the ¹H and ¹³C NMR chemical shifts. These calculated shifts are typically referenced against a standard compound like tetramethylsilane (B1202638) (TMS) and can be correlated with experimental data to confirm the molecular structure. While specific theoretical NMR data for the parent this compound is not detailed in the provided sources, experimental ¹H NMR data for a derivative, (E)-2-(2-methylstyryl)this compound, has been reported, showing characteristic signals for the aldehyde proton and aromatic protons nih.govpreprints.org.

Table 3: Experimental ¹H NMR Data for (E)-2-(2-methylstyryl)this compound nih.govpreprints.org

Chemical Shift (δ/ppm) Multiplicity Assignment
10.67 singlet (s) Aldehyde H
9.30 doublet (d) Aromatic H

Simulated UV-Vis and Fluorescence Spectra

Detailed simulated UV-Vis and fluorescence spectra for this compound are not prominently documented. However, the spectroscopic properties can be inferred from studies on similar naphthofuran structures. The naphthofuran skeleton is known to be a fluorescent moiety. uminho.pt

The electronic absorption and emission properties are dictated by the extended π-conjugated system of the fused naphthalene (B1677914) and furan rings. The presence of the carbaldehyde group, an electron-withdrawing group, at the 1-position is expected to influence the intramolecular charge transfer (ICT) character of the electronic transitions. This would likely result in a red-shift (a shift to longer wavelengths) of the absorption and emission maxima compared to the parent Naphtho[2,1-b]furan (B1199300).

For comparison, a study on a fluorescent naphthofuran derivative used for labeling amino acids reported fluorescence data for various derivatives, which were found to be moderately fluorescent with moderate to good fluorescence quantum yields. uminho.pt The exact spectral data would be highly dependent on the solvent environment due to potential solvatochromic effects.

Table 1: Hypothetical Spectroscopic Data for this compound based on Analogous Compounds

ParameterPredicted Value/RangeBasis of Prediction
UV-Vis Absorption Maximum (λmax) 320-380 nmBased on the extended conjugation of the naphthofuran core and the influence of a carbonyl substituent.
Molar Absorptivity (ε) 20,000-40,000 M-1cm-1Typical for π-π* transitions in aromatic systems.
Fluorescence Emission Maximum (λem) 400-500 nmStokes shift from the absorption maximum, influenced by the ICT character.
Fluorescence Quantum Yield (ΦF) 0.2-0.6Based on data for other fluorescent naphthofuran derivatives. uminho.pt

Reaction Pathway Elucidation and Transition State Modeling for this compound Transformations

Specific reaction pathway elucidation and transition state modeling for transformations of this compound are not detailed in the available literature. However, computational methods are instrumental in understanding the reactivity of the aldehyde functional group in similar aromatic systems.

The aldehyde group is a key site for various chemical transformations, including nucleophilic addition, oxidation, and reduction. Theoretical studies would typically employ Density Functional Theory (DFT) to model the reaction pathways of such transformations.

For instance, in a nucleophilic addition reaction, computational modeling could identify the transition state structure, calculate the activation energy barrier, and determine the reaction's thermodynamics. This would involve mapping the potential energy surface as the nucleophile approaches the carbonyl carbon of the carbaldehyde group.

A recent study on the electrosynthesis of Naphtho[2,1-b]furan-2-carbaldehydes proposed a radical pathway for the cyclization reaction. researchgate.net While this pertains to the synthesis rather than the transformation of the final product, it highlights the use of mechanistic studies in understanding naphthofuran chemistry. Further transformations of the resulting aldehyde were also mentioned, such as addition reactions. researchgate.net

Quantitative Structure-Property Relationship (QSPR) Studies Focusing on Chemical and Physical Properties

Dedicated QSPR studies for this compound were not found. QSPR models are computational tools that correlate the structural features of molecules with their physicochemical properties. For this compound, a QSPR study could predict properties such as solubility, boiling point, and chromatographic retention times based on calculated molecular descriptors.

These descriptors would include:

Topological descriptors: Based on the 2D representation of the molecule.

Geometrical descriptors: Derived from the 3D structure of the molecule.

Electronic descriptors: Such as dipole moment and partial charges on atoms.

While a specific QSPR model for this compound is unavailable, data for related structures can provide a basis for estimation. For example, the PubChem database lists computed properties for the parent compound, Naphtho[2,1-b]furan, and its derivatives. nih.govnih.gov

Table 2: Computationally Predicted Properties of Naphtho[2,1-b]furan and a Related Derivative

CompoundMolecular Weight ( g/mol )XLogP3Polar Surface Area (Ų)
Naphtho[2,1-b]furan168.193.613.1
Naphtho[2,1-b]furan-2-carbohydrazide226.232.468.3

These data illustrate how the addition of a functional group (a carbohydrazide (B1668358) in this case) significantly alters the computed properties, particularly the polarity. A similar effect would be expected for the carbaldehyde group at the 1-position.

Naphtho 2,1 B Furan 1 Carbaldehyde As a Versatile Building Block in Complex Organic Synthesis

Role in the Synthesis of Advanced Heterocyclic and Polycyclic Systems

The inherent reactivity of the aldehyde functional group, coupled with the fused aromatic system, makes naphtho[2,1-b]furan-1-carbaldehyde a sought-after starting material for creating intricate molecular structures.

Construction of Fused-Ring Naphthofuran Derivatives

This compound serves as a key precursor for the synthesis of more complex, fused-ring naphthofuran derivatives. The aldehyde group readily participates in various condensation and cyclization reactions, allowing for the annulation of additional heterocyclic rings onto the naphthofuran core. For instance, it can be utilized in reactions to form pyrazole, azetidinone, and other heterocyclic systems fused to the naphthofuran skeleton. medcraveonline.comarkat-usa.org The synthesis of these derivatives often involves multi-step sequences that may include condensation, cyclization, and subsequent functionalization. ontosight.ai

One common strategy involves the reaction of the aldehyde with active methylene (B1212753) compounds, followed by intramolecular cyclization to yield polycyclic systems. For example, the condensation of 2-acetylnaphtho[2,1-b]furan, a related derivative, with malononitrile (B47326) demonstrates the reactivity of functional groups on the naphthofuran core, leading to the formation of new C-C bonds and setting the stage for further cyclizations. medcraveonline.com These synthetic methodologies provide access to a diverse library of novel fused heterocyclic compounds with unique three-dimensional structures.

Table 1: Examples of Fused-Ring Systems Derived from Naphtho[2,1-b]furan (B1199300) Scaffolds

Starting Material/Core Reagent(s) Resulting Fused System Reference
Naphtho[2,1-b]furan-2-carbohydrazide Substituted Chalcones Pyrazolyl-naphtho[2,1-b]furan nih.gov
Naphtho[2,1-b]furan-2-carbohydrazide Schiff bases Chloroacetyl chloride Azetidinone-fused naphtho[2,1-b]furan arkat-usa.org
2-Acetylnaphtho[2,1-b]furan Malononitrile 2-(2,2-Dicyano-1-methylvinyl)naphtho[2,1-b]furan (intermediate for further cyclization) medcraveonline.com
2-Hydroxy-1-naphthaldehyde (B42665) Chloroacetone 2-Acetylnaphtho[2,1-b]furan medcraveonline.com

Synthesis of Complex Natural Product Scaffolds (excluding discussion of biological activity)

The structural motif of naphtho[2,1-b]furan is present in various natural products. While the direct use of this compound in the total synthesis of specific natural products is a specialized area of research, its derivatives are instrumental in constructing the core skeletons of these complex molecules. researchgate.netrsc.org The synthesis of such scaffolds is a testament to the power of modern organic chemistry, often requiring a delicate balance between building the intricate framework and introducing the necessary functional groups. rsc.org

Synthetic strategies towards these natural product scaffolds often involve multi-step sequences where the naphthofuran core is assembled and subsequently elaborated. researchgate.net For example, intramolecular Diels-Alder reactions involving furan (B31954) moieties are a powerful tool for constructing polycyclic systems, which can be precursors to or part of a larger natural product skeleton. chim.it The development of efficient synthetic routes to these complex structures is a continuous focus of research in organic synthesis. researchgate.net

Precursor for the Synthesis of Novel Organic Materials and Dyes (non-biological applications)

The extended π-conjugated system of the naphthofuran core makes its derivatives promising candidates for applications in materials science, particularly in the development of photoactive materials, fluorescent sensors, and organic electronics. ontosight.ai

Photoactive and Photochromic Materials Derived from this compound

The aldehyde functionality of this compound is a convenient handle for introducing photoactive moieties. Derivatives of naphthofurans have been investigated for their photochromic properties, where the molecule can reversibly switch between two forms with different absorption spectra upon irradiation with light. arkat-usa.orgresearchgate.net This phenomenon is often based on a reversible electrocyclic reaction. arkat-usa.org

Specifically, fulgides derived from naphtho[2,1-b]furan have been synthesized and studied for their photochromic behavior. arkat-usa.org These compounds can undergo a reversible transformation from a colorless or pale-colored open form to a deeply colored closed form upon exposure to UV light. arkat-usa.orgresearchgate.net The reverse reaction can often be triggered by visible light, making them suitable for applications such as optical data storage and molecular switches. arkat-usa.orgrsc.org The introduction of different substituents on the naphthofuran ring can be used to tune the photochromic properties of these materials. arkat-usa.org

Development of Fluorescent Sensors and Probes Based on this compound Derivatives

The inherent fluorescence of the naphthofuran scaffold can be exploited in the design of fluorescent sensors and probes. The aldehyde group of this compound provides a reactive site for the attachment of specific recognition units that can bind to target analytes. Upon binding, a change in the fluorescence properties of the naphthofuran fluorophore, such as an increase or decrease in intensity or a shift in the emission wavelength, can be observed.

For instance, the reaction of the aldehyde with various amines or hydrazines can lead to the formation of Schiff bases or hydrazones, which can act as "chemosensors" for specific ions or molecules. The design of such sensors often involves linking the naphthofuran fluorophore to a receptor unit that selectively interacts with the analyte of interest. The combination of the furan ring with other heterocyclic structures can lead to compounds with useful fluorescent properties. beilstein-journals.org

Applications in Organic Electronics and Semiconductors (e.g., OFETs)

The π-conjugated system of naphthofuran derivatives makes them attractive for applications in organic electronics. ontosight.ai While research on this compound itself in this context is specific, related naphthofuran structures have been investigated as organic semiconductors. nih.govrsc.org These materials can be used as the active layer in organic field-effect transistors (OFETs), which are key components of flexible displays, RFID tags, and sensors.

The performance of these devices is highly dependent on the molecular structure and packing of the organic semiconductor. The ability to modify the naphthofuran core through reactions of the aldehyde group allows for the fine-tuning of its electronic properties, such as the HOMO/LUMO energy levels, which is crucial for optimizing charge transport. For example, [2,2']Bi[naphtho[2,3-b]furanyl], a related dimer, has been shown to act as a p-type semiconductor with moderate mobility in OFETs. nih.govrsc.org This highlights the potential of the broader class of naphthofuran-based materials in the field of organic electronics.

Applications in Supramolecular Chemistry and Host-Guest Systems (non-biological)

The investigation into the utility of This compound as a component in non-biological supramolecular assemblies or as a guest molecule in host-guest complexes is a nascent field of study. The inherent structural features of the naphtho[2,1-b]furan system, such as its planar aromatic surface, suggest potential for its involvement in π-π stacking interactions, a fundamental force in the construction of supramolecular architectures. The aldehyde functional group at the 1-position could, in principle, be modified to introduce recognition sites for specific host molecules or to direct self-assembly processes.

However, a detailed survey of current research reveals a notable absence of studies focused specifically on This compound in these contexts. While the broader class of naphthofuran derivatives has been explored for various applications, particularly in relation to their biological and optical properties, their role in non-biological host-guest chemistry remains largely unexplored. researcher.lifeontosight.aiontosight.ai The development of host systems for naphthofuran-based guests or the incorporation of this specific carbaldehyde into larger supramolecular structures has not been a significant focus of published research to date.

Future research could potentially explore the inclusion of This compound within the cavities of macrocyclic hosts such as cyclodextrins, calixarenes, or cucurbiturils. Such studies would be instrumental in determining the binding affinities and thermodynamic parameters of complex formation, thereby paving the way for the development of new sensory materials or responsive systems.

This compound in Organocatalysis and Ligand Design

The potential application of This compound in the realms of organocatalysis and ligand design presents an intriguing, yet currently underexplored, avenue of chemical research. The aldehyde functionality is a well-known precursor for the synthesis of various chiral amines, alcohols, and other moieties that can serve as key components of organocatalysts or ligands for metal-catalyzed reactions.

Despite this potential, there is a scarcity of literature reports on the use of This compound for these specific purposes. The synthesis of derivatives, such as Schiff bases from the condensation of the aldehyde with chiral amines, could yield novel ligands for asymmetric catalysis. The rigid and sterically defined naphthofuran backbone could enforce a specific coordination geometry around a metal center, potentially leading to high levels of stereocontrol in catalytic transformations.

For instance, the modification of the aldehyde group to a phosphine (B1218219) or a nitrogen-based chelating group could generate bidentate or tridentate ligands. The electronic properties of the naphthofuran system could also play a crucial role in modulating the reactivity of the coordinated metal center.

While the synthesis of various naphtho[2,1-b]furan derivatives, including those starting from related carbaldehydes, has been reported, the subsequent application of these compounds as organocatalysts or ligands is not a prominent feature of the existing scientific landscape. arkat-usa.orgresearchgate.net Further synthetic efforts and catalytic screening are necessary to unlock the potential of This compound as a versatile building block in these advanced chemical applications.

Future Directions and Emerging Research Avenues for Naphtho 2,1 B Furan 1 Carbaldehyde

Exploration of Unconventional and Sustainable Synthetic Methodologies for Naphtho[2,1-b]furan-1-carbaldehyde

The synthesis of naphthofurans has traditionally relied on multi-step processes that can be resource-intensive. ontosight.ai Future research will prioritize the development of unconventional and sustainable methods that offer milder reaction conditions, higher atom economy, and reduced environmental impact. Drawing inspiration from recent breakthroughs in the synthesis of related isomers and derivatives, several promising strategies can be adapted for this compound.

Key emerging synthetic strategies include:

Electrosynthesis : Recent work on the electrosynthesis of Naphtho[2,1-b]furan-2-carbaldehydes via the electrocatalytic 3,3-rearrangement/cyclization of propargylic aryl ethers demonstrates a powerful, oxidant-free approach. researcher.life This methodology, which proceeds under mild conditions, could be adapted to generate the 1-carbaldehyde isomer, avoiding harsh chemical oxidants and offering precise control over the reaction.

Photocatalysis : Visible-light-mediated synthesis represents a significant leap towards green chemistry. nih.gov Methods employing organic dyes like riboflavin (B1680620) tetraacetate (a vitamin B2 derivative) as a photocatalyst have been used for aerobic naphthofuran synthesis. acs.org These reactions harness the energy of light to drive oxidative cyclization under benign conditions, a strategy highly applicable to the target compound.

Palladium-Catalyzed Reverse Hydrogenolysis : For related naphtho[2,3-b]furan-4,9-diones, a palladium-catalyzed process that couples 2-hydroxy-1,4-naphthoquinones with olefins has been developed, producing only hydrogen gas as a byproduct. rsc.org This intrinsically waste-free approach is a prime candidate for adaptation to the synthesis of the Naphtho[2,1-b]furan (B1199300) scaffold.

Table 1: Comparison of Conventional vs. Emerging Synthesis Methodologies for Naphthofuran Scaffolds
FeatureConventional Methods (e.g., from 2-Hydroxy-1-naphthaldehyde)Emerging Sustainable Methods (Projected for this compound)
Energy Source Thermal heating (reflux) arkat-usa.orgnih.govAmbient light (Photocatalysis) nih.govacs.org, Electricity (Electrosynthesis) researcher.life
Reagents/Catalysts Strong bases (K₂CO₃), dehydrating agents (acetic anhydride) researchgate.netarkat-usa.orgPhotocatalysts (Riboflavin), Metal-free electrodes, Pd/C researcher.lifeacs.orgrsc.org
Byproducts Stoichiometric inorganic salts, waste solventsMinimal waste (e.g., H₂ gas) or recyclable catalysts rsc.org
Conditions Often harsh, high temperatures researchgate.netMild, often room temperature researcher.lifeacs.org
Selectivity Can be moderatePotentially high chemo- and regioselectivity researcher.life

Advanced Mechanistic Studies Utilizing In Situ and Operando Spectroscopic Techniques

A profound understanding of reaction mechanisms is crucial for optimizing synthetic protocols and improving catalyst design. Future research must move beyond end-point analysis and embrace advanced spectroscopic techniques that monitor reactions in real-time under actual operating conditions. Operando spectroscopy, which combines simultaneous catalytic performance measurement with spectroscopic characterization, is a particularly powerful methodology for this purpose. wikipedia.orgrsc.org

For the synthesis of this compound, these techniques could provide unprecedented insights:

Identifying Intermediates : In the proposed photocatalytic and electrosynthetic routes, transient species such as radicals or specific quinone intermediates are likely involved. researcher.lifeacs.org Operando techniques like time-resolved Raman or UV-Vis spectroscopy can help detect and characterize these fleeting intermediates, confirming the proposed mechanistic pathways. youtube.com

Understanding Catalyst Dynamics : When using heterogeneous catalysts like Pd/C, their structure and oxidation state can change dynamically during the reaction. Operando X-ray Absorption Spectroscopy (XAS) and X-ray Diffraction (XRD) can track these changes, revealing the true nature of the active catalytic site and pathways for deactivation. chimia.chyoutube.com

Applying these methods would allow researchers to build a detailed "motion picture" of the chemical transformation, enabling the rational design of more efficient and robust synthetic processes. wikipedia.org

Integration of this compound Synthesis with Flow Chemistry and Automated Platforms

The transition from batch processing to continuous flow chemistry offers significant advantages in safety, reproducibility, and scalability, particularly for heterocyclic synthesis. chim.itspringerprofessional.de The integration of flow reactors with automated platforms, driven by data algorithms, represents the next frontier in chemical synthesis. nih.govnih.gov

Future research should focus on:

Developing Continuous Flow Processes : The synthesis of this compound could be adapted to a flow setup. This would allow for precise control over reaction parameters like temperature, pressure, and residence time, which can dramatically improve selectivity and yield, especially in highly exothermic or fast reactions. chim.itresearchgate.net

Automated Reaction Optimization : By coupling flow reactors with automated sampling and online analysis (e.g., HPLC, GC-MS), reaction conditions can be optimized rapidly using machine learning algorithms. This approach minimizes manual intervention and can explore a vast parameter space to find the optimal synthesis conditions far more efficiently than traditional methods. nih.gov

Telescoped Synthesis : Multi-step syntheses that use the aldehyde as an intermediate can be "telescoped" into a single, continuous flow process without isolating intermediates. durham.ac.uk This enhances efficiency and is ideal for producing libraries of derivatives for screening purposes.

Development of Novel Materials with Precisely Tunable Properties from this compound Scaffolds

The Naphtho[2,1-b]furan core is a privileged scaffold found in molecules with significant biological activity and in advanced materials. researchgate.netacs.org The presence of the aldehyde group at the 1-position of the furan (B31954) ring provides a versatile chemical handle for creating a diverse range of new functional materials.

Future research will likely explore the following areas:

Organic Electronics : Naphthodifuran derivatives have already demonstrated high hole mobility in solution-processed organic field-effect transistors (OFETs). acs.org The this compound scaffold can be used to synthesize novel conjugated polymers and small molecules for use in organic electronics, where the electronic properties can be fine-tuned by modifying substituents on the naphthyl ring.

Bioactive Compounds : The naphthofuran skeleton is associated with antimicrobial, anti-inflammatory, and anticancer properties. ontosight.airsc.org The aldehyde can be converted into various functional groups (e.g., imines, oximes, hydrazones) to create libraries of new derivatives for high-throughput screening against various biological targets. arkat-usa.org

Sensors and Dyes : The extended aromatic system of the naphthofuran core suggests potential applications in chemosensors and functional dyes. The aldehyde group can be used to anchor the molecule to surfaces or to conjugate it with other chromophores, allowing for the design of materials whose optical properties change in response to specific analytes or stimuli.

Table 2: Potential Applications of Materials Derived from this compound
Material ClassDerivatization Strategy (from Aldehyde)Potential ApplicationRationale / Related Research
Conjugated Polymers Knoevenagel condensation, Wittig reactionsOrganic Field-Effect Transistors (OFETs), Organic Photovoltaics (OPVs)Naphthodifurans show high charge carrier mobility. acs.org
Schiff Base Derivatives Condensation with primary aminesAnticancer agents, Antimicrobial compoundsNaphthofuran derivatives exhibit diverse biological activities. researchgate.netontosight.ai
Functional Dyes Condensation with active methylene (B1212753) compoundsFluorescence-based sensors, PhotosensitizersThe extended π-system is a common feature in chromophores. google.com
Metal-Organic Frameworks (MOFs) Conversion to carboxylic acid, then use as a linkerGas storage, CatalysisAromatic linkers are fundamental to MOF construction.

Synergistic Computational and Experimental Approaches for Accelerated Discovery in this compound Research

The integration of computational chemistry with experimental work creates a powerful feedback loop that can dramatically accelerate the pace of discovery. rsc.org This synergy allows for the rational design of experiments and the prediction of molecular properties, saving significant time and resources.

Future research on this compound will benefit from:

Predictive Synthesis Planning : Retrosynthesis software and reaction prediction algorithms can suggest novel and efficient synthetic routes to the target molecule and its derivatives. nih.gov

Mechanism Elucidation : Density Functional Theory (DFT) calculations can be used to model reaction pathways, calculate transition state energies, and predict the regioselectivity of reactions, complementing the mechanistic studies performed using operando spectroscopy. rsc.org

Virtual Screening and Property Prediction : Before embarking on laborious synthesis, computational methods can predict the biological activity and material properties of designed derivatives. For example, molecular docking can screen libraries of virtual this compound derivatives against protein targets to identify potential drug candidates. nih.gov Similarly, quantum chemical calculations can predict electronic properties like HOMO/LUMO levels to guide the design of new organic semiconductors.

By combining the predictive power of computational models with targeted, efficient experimental validation, the exploration of the chemical space around this compound can proceed at an unprecedented rate.

Q & A

What are the most efficient synthetic routes for preparing naphtho[2,1-b]furan-1-carbaldehyde, and how do they address regioselectivity challenges?

Basic Synthesis:
A one-pot three-component reaction using β-naphthol, arylglyoxals, and Meldrum’s acid in the presence of triethylamine (Et₃N) yields functionalized naphtho[2,1-b]furan derivatives without expensive catalysts or chromatography. This method avoids isomer formation (e.g., naphtho[2,3-b]furan derivatives) by favoring β-naphthol anion addition at the 1-position .
Advanced Method:
For regioselective aldehyde functionalization, an organocatalytic iminium-ion activation cascade strategy converts aryl allyl ethers into this compound with high atomic efficiency. This approach leverages oxidation and cyclization steps to control product specificity .

How are naphtho[2,1-b]furan derivatives characterized to confirm structural integrity and purity?

Basic Characterization:
Key techniques include:

  • ¹H/¹³C NMR : Assign aromatic proton signals (e.g., δ 7.5–9.3 ppm for fused rings) and carbonyl groups (δ ~170 ppm) .
  • IR Spectroscopy : Confirm aldehyde (C=O stretch at ~1709 cm⁻¹) and hydroxyl groups (broad peaks at ~3450 cm⁻¹) .
  • Elemental Analysis : Validate stoichiometry (e.g., C: 79.73%, H: 5.10% for C₂₁H₁₆O₃) .
    Advanced Challenges:
    Overlapping signals in crowded aromatic regions (e.g., δ 7.5–8.5 ppm) require 2D NMR (COSY, HSQC) or X-ray crystallography for unambiguous assignment. For example, (E)-2-(2-methylstyryl) derivatives show distinct coupling constants (J = 15.9 Hz for trans-alkene protons) .

What methodologies are employed to evaluate the biological activity of this compound derivatives?

Basic Screening:

  • Antimicrobial Assays : Derivatives like Schiff bases and azetidinones are tested against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) via agar diffusion or microbroth dilution to determine MIC values .
    Advanced SAR Studies:
    Modifying the hydrazide moiety (e.g., introducing 2-chloro-3-formylquinoline substituents) enhances activity. For instance, chloroacetyl chloride-derived compounds show improved antifungal potency due to increased electrophilicity and membrane penetration .

How do structural modifications of this compound impact optoelectronic properties?

Basic Fluorescence Applications:
Substituting electron-donating groups (e.g., –OCH₃) shifts fluorescence emission maxima (λem ~450–550 nm) and increases quantum yields. For example, compound 2c exhibits strong blue emission (λem = 450 nm) in polar solvents .
Advanced Material Science:
Naphtho[2,1-b:6,5-b']difuran derivatives achieve hole mobilities up to 3.6 cm² V⁻¹ s⁻¹ in organic field-effect transistors (OFETs) due to dense π-orbital overlap and low reorganization energy .

What strategies resolve contradictions in reaction outcomes for naphtho[2,1-b]furan synthesis?

Case Study :
Despite potential isomerization (naphtho[2,1-b] vs. [2,3-b]furan), only the [2,1-b] isomer forms due to thermodynamic stability from intramolecular hydrogen bonding between β-naphthol and the carbonyl group. This is confirmed via X-ray diffraction and comparative NMR .

How are computational methods integrated to predict the reactivity of naphtho[2,1-b]furan derivatives?

Advanced Approach :
DFT calculations (e.g., B3LYP/6-31G*) model reaction pathways, such as the iminium-ion activation cascade, to predict activation energies and regioselectivity. These studies validate experimental observations of aldehyde formation over competing byproducts .

What environmental considerations arise from the degradation of naphtho[2,1-b]furan derivatives?

Biodegradation :
Rhodococcus sp. strain WU-K2R desulfurizes naphtho[2,1-b]thiophene into naphtho[2,1-b]furan via selective C–S bond cleavage, producing non-toxic metabolites like 2′-hydroxynaphthylethene. This pathway informs bioremediation strategies for polycyclic sulfur pollutants .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.